Pomaglumetad Methionil

Description

Properties

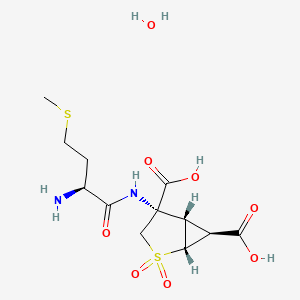

IUPAC Name |

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O7S2.H2O/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H2/t5-,6+,7+,8-,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMAHCKDJKNYEK-LBMFEJOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241907 | |

| Record name | LY2140023 Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956385-05-0 | |

| Record name | Pomaglumetad methionil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956385050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY2140023 Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4S,5S,6S)-4-(L-methionylamino)-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POMAGLUMETAD METHIONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE665JB15R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Glutamatergic Hypothesis in Schizophrenia: A Technical Guide to the Mechanism of Action of Pomaglumetad Methionil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomaglumetad methionil (formerly LY2140023) represents a significant departure from traditional antipsychotic drug development, which has historically focused on the dopamine (B1211576) D2 receptor. As a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, LY404039, its mechanism of action is rooted in the glutamatergic hypothesis of schizophrenia. This technical guide provides an in-depth exploration of the molecular and physiological underpinnings of this compound's effects, detailing its receptor binding profile, downstream signaling pathways, and preclinical and clinical experimental findings. While the compound ultimately did not demonstrate sufficient efficacy in Phase III clinical trials for schizophrenia, leading to the discontinuation of its development, the study of this compound has provided invaluable insights into the complexities of glutamatergic neurotransmission in psychosis and continues to inform the development of novel therapeutic strategies.

Introduction: The Glutamatergic Hypothesis of Schizophrenia

The prevailing dopamine hypothesis of schizophrenia has been the cornerstone of antipsychotic drug development for decades. However, the limitations of dopaminergic antagonists, including inadequate efficacy for negative and cognitive symptoms and significant side effect profiles, have spurred research into alternative pathophysiological models. The glutamatergic hypothesis posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor, contributes to the symptomatology of schizophrenia. This hypofunction is thought to lead to a downstream dysregulation of glutamate release, contributing to both the positive and negative symptoms of the disorder.

This compound was developed to address this hypothesized glutamatergic imbalance. By selectively targeting mGluR2/3, which are primarily presynaptic autoreceptors, the active metabolite LY404039 was designed to modulate excessive glutamate release in key brain regions implicated in schizophrenia, such as the prefrontal cortex, striatum, and limbic system.[1][2]

Pharmacodynamics of LY404039

This compound is an oral prodrug that is rapidly and efficiently hydrolyzed in vivo to its active moiety, LY404039.[3] Therefore, the pharmacodynamic activity is attributable to LY404039.

Receptor Binding Profile and Selectivity

LY404039 is a potent and selective agonist at mGluR2 and mGluR3. Radioligand binding assays have demonstrated its high affinity for these receptors. Importantly, LY404039 exhibits a high degree of selectivity, with over 100-fold greater affinity for mGluR2/3 compared to ionotropic glutamate receptors, glutamate transporters, and a wide range of other neurotransmitter receptors, including dopaminergic and serotonergic receptors that are the primary targets of conventional and atypical antipsychotics.[3] This selectivity profile is a key differentiator from existing treatments and was hypothesized to result in a more favorable side-effect profile, particularly concerning extrapyramidal symptoms, weight gain, and hyperprolactinemia.[4]

Table 1: Receptor Binding Affinities (Ki) of LY404039

| Receptor | Species | Ki (nM) |

| mGluR2 | Human (recombinant) | 149 ± 11[5] |

| mGluR3 | Human (recombinant) | 92 ± 14[5] |

| mGluR2/3 (native) | Rat | 88[3] |

| Other Glutamate Receptors | - | >100-fold selectivity[3] |

| Dopamine Receptors | - | Devoid of affinity[4] |

| Serotonin Receptors | - | Devoid of affinity[4] |

| Adrenergic Receptors | - | No appreciable affinity[5] |

| Muscarinic Receptors | - | No appreciable affinity[5] |

| Histaminergic Receptors | - | No appreciable affinity[5] |

| GABAergic/Benzodiazepine Receptors | - | No appreciable affinity[5] |

Functional Activity

The agonist activity of LY404039 at mGluR2/3 has been confirmed in functional assays. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

Table 2: Functional Potency (EC50) of LY404039

| Assay | Receptor | EC50 (nM) |

| Forskolin-stimulated cAMP formation | Human mGluR2 | 23[5] |

| Forskolin-stimulated cAMP formation | Human mGluR3 | 48[5] |

Signaling Pathways

The primary mechanism of action of LY404039 is the activation of presynaptic mGluR2/3, which leads to a reduction in the release of glutamate. This is achieved through the Gαi/o signaling cascade.

Experimental Protocols

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the Ki of LY404039 for mGluR2 and mGluR3.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human mGluR2 or mGluR3) are prepared. This typically involves homogenization of cells followed by centrifugation to isolate the membrane fraction.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (LY404039).

-

Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional cAMP Assays

These assays measure the functional consequence of receptor activation, in this case, the inhibition of cAMP production.

-

Objective: To determine the functional potency (EC50) of LY404039 at mGluR2 and mGluR3.

-

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., CHO cells with human mGluR2 or mGluR3) are cultured.

-

Stimulation: The adenylyl cyclase in the cells is stimulated with forskolin (B1673556) to increase basal cAMP levels.

-

Treatment: The cells are then treated with varying concentrations of the test compound (LY404039).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay (e.g., GloSensor™).

-

Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined.

-

Preclinical Models of Schizophrenia

-

Rationale: PCP, an NMDA receptor antagonist, induces a hyperlocomotor response in rodents that is considered a model of the positive symptoms of schizophrenia.

-

Protocol:

-

Acclimation: Rodents are acclimated to the testing environment (e.g., an open-field arena).

-

Treatment: Animals are pre-treated with vehicle or this compound at various doses.

-

PCP Administration: After a set pre-treatment time, animals are administered PCP to induce hyperlocomotion.

-

Behavioral Assessment: Locomotor activity is recorded and quantified using automated activity monitors.

-

Outcome: The ability of this compound to attenuate PCP-induced hyperlocomotion is assessed.

-

-

Rationale: Prenatal exposure to MAM in rodents leads to neurodevelopmental abnormalities that are thought to mimic some of the neuropathological and behavioral features of schizophrenia, including a hyperdopaminergic state in adulthood.

-

Protocol:

-

MAM Administration: Pregnant dams are administered MAM at a specific gestational day.

-

Offspring Development: The offspring are allowed to mature to adulthood.

-

Treatment: Adult MAM-exposed offspring are treated with vehicle or this compound.

-

Electrophysiological Recordings: In vivo electrophysiological recordings are performed in the ventral tegmental area (VTA) to measure the firing rate and population activity of dopamine neurons.

-

Outcome: The ability of this compound to normalize the aberrant dopamine neuron activity in MAM-exposed animals is evaluated.[7]

-

Clinical Development and Outcomes

Early phase clinical trials of this compound showed some promise in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile compared to existing antipsychotics.[2] However, subsequent Phase III trials failed to demonstrate a statistically significant improvement in symptoms compared to placebo or standard-of-care antipsychotics.[4] This led to the discontinuation of its development for schizophrenia in 2012. Post-hoc analyses have suggested potential efficacy in specific patient populations, such as those in the early stages of the disease, but these findings require further investigation.[8]

Conclusion

This compound, through its active metabolite LY404039, represented a pioneering effort to translate the glutamatergic hypothesis of schizophrenia into a viable therapeutic. Its highly selective agonist activity at mGluR2/3 and its distinct mechanism of action from dopamine antagonists offered the potential for a new paradigm in schizophrenia treatment. While the clinical development program was ultimately unsuccessful, the research surrounding this compound has significantly advanced our understanding of the role of glutamate in psychosis. The detailed characterization of its pharmacodynamics and the extensive preclinical and clinical investigations have laid a critical foundation for the ongoing development of novel glutamatergic modulators for schizophrenia and other neuropsychiatric disorders. The journey of this compound underscores the complexity of targeting the glutamate system and highlights the need for continued research to identify the right patient populations and therapeutic strategies for this promising but challenging area of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 3. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Specificity of metabotropic glutamate receptor 2 coupling to G proteins [pubmed.ncbi.nlm.nih.gov]

- 7. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pomaglumetad Methionil: A Comprehensive Technical Review of its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomaglumetad methionil (formerly LY2140023) is a prodrug of pomaglumetad, a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). Developed to enhance the oral bioavailability of its active counterpart, this compound has been investigated primarily for the treatment of schizophrenia and other central nervous system disorders. This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, outlining typical experimental methodologies, and visualizing relevant biological and procedural pathways. Despite showing promise in early clinical development, the compound's progression was halted after failing to meet primary endpoints in Phase III trials. Nevertheless, the data amassed from its extensive preclinical and clinical investigation offer valuable insights for researchers in the field of neuropharmacology and drug development.

Introduction

Pomaglumetad is a potent and selective agonist of mGluR2 and mGluR3, receptors that play a crucial role in modulating glutamatergic neurotransmission. By activating these presynaptic autoreceptors, pomaglumetad reduces the release of glutamate in key brain regions, a mechanism of action that holds therapeutic potential for treating conditions characterized by excessive glutamatergic activity, such as schizophrenia.[1][2] However, the clinical utility of pomaglumetad itself is limited by its poor oral bioavailability in humans, which is reported to be only 3%.[1]

To overcome this limitation, this compound was developed. This prodrug is a methionine amide of pomaglumetad, designed to be more readily absorbed from the gastrointestinal tract via the peptide transporter 1 (PepT1).[1][3][4] Following absorption, this compound is rapidly hydrolyzed to release the active pomaglumetad.[2][3] This strategy significantly improves the oral bioavailability to an estimated 49% in humans.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its active metabolite, pomaglumetad, have been characterized in both preclinical animal models and human clinical trials.

Preclinical Pharmacokinetics in Rats

In vivo studies in rats have demonstrated good oral bioavailability of pomaglumetad.

| Parameter | Intravenous Administration | Oral Administration |

| Dose | - | - |

| AUC (0-24h) | 2.9 µgh/mL | 7.2 µgh/mL |

| Cmax | 7.5 µg/mL | 4.0 µg/mL |

| Oral Bioavailability | - | 63% |

| Data from overnight-fasted rats.[1] |

Human Pharmacokinetics

Clinical studies in humans have provided key insights into the pharmacokinetic profile of this compound and pomaglumetad.

| Compound | Parameter | Value |

| This compound | Oral Bioavailability | ~49%[3] |

| Elimination Half-Life | 1.5 - 2.4 hours[3] | |

| Pomaglumetad | Oral Bioavailability | 3%[1] |

| Elimination Half-Life | 2 - 6.2 hours[3] | |

| AUC (single 200 mg dose) | 900 ng*h/mL[1] |

Experimental Protocols

While specific, detailed protocols from individual studies are often proprietary, this section outlines the general methodologies employed in the pharmacokinetic evaluation of a compound like this compound.

Preclinical In Vivo Pharmacokinetic Study

A typical preclinical pharmacokinetic study in rats would involve the following steps:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to drug administration to reduce variability in absorption.

-

Drug Administration:

-

Intravenous (IV): A single bolus dose is administered via the tail vein to determine the pharmacokinetic parameters independent of absorption.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of the parent drug and its active metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Human Phase I Clinical Trial (Single Ascending Dose)

The initial evaluation of a new chemical entity in humans typically follows a single ascending dose (SAD) design:

-

Study Population: A small cohort of healthy adult volunteers.

-

Study Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.

-

Dosing: Subjects receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts of subjects, pending safety and tolerability data from the lower dose cohorts.

-

Pharmacokinetic Sampling: Blood samples are collected at frequent intervals for up to 48-72 hours post-dose to characterize the full concentration-time profile.

-

Bioanalysis: Plasma concentrations of this compound and pomaglumetad are measured using a validated LC-MS/MS assay.

-

Data Analysis: Pharmacokinetic parameters are calculated for each dose level to assess dose proportionality and other key characteristics. Safety and tolerability are closely monitored throughout the study.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Workflow of a typical Phase I pharmacokinetic study.

Conclusion

This compound represents a rational drug design approach to improve the oral bioavailability of its active moiety, pomaglumetad. The prodrug strategy was successful in significantly enhancing systemic exposure, allowing for its progression into late-stage clinical trials. While this compound ultimately did not demonstrate sufficient efficacy for the treatment of schizophrenia in pivotal studies, the body of pharmacokinetic and bioavailability data generated remains a valuable resource for the scientific community. These findings contribute to a deeper understanding of mGluR2/3 agonist pharmacology and the application of prodrug strategies in central nervous system drug development. Further exploration of this compound or its derivatives in other indications or with different trial designs may yet unlock its therapeutic potential.

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Pomaglumetad Methionil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomaglumetad Methionil (formerly known as LY2140023) is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, pomaglumetad (LY404039).[1] Developed to overcome the poor oral bioavailability of its active metabolite, this compound has been investigated for its therapeutic potential in a range of neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the preclinical studies of this compound in animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound itself is pharmacologically inactive. Following oral administration, it is readily absorbed and metabolized to its active form, pomaglumetad.[1] Pomaglumetad acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors primarily located on presynaptic terminals. The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This cascade ultimately reduces the release of the excitatory neurotransmitter glutamate in key brain regions.[4] By modulating glutamatergic neurotransmission, this compound indirectly influences dopaminergic and other neurotransmitter systems implicated in various CNS disorders.

Signaling Pathway

The binding of pomaglumetad to presynaptic mGluR2/3 receptors initiates a signaling cascade that modulates neurotransmitter release. The following diagram illustrates this pathway.

Preclinical Studies in Schizophrenia Animal Models

A significant body of preclinical research has focused on the antipsychotic-like effects of this compound, primarily utilizing the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental rat model of schizophrenia.

Quantitative Data Summary

| Animal Model | Treatment and Dosing | Key Quantitative Findings | Reference(s) |

| MAM Rat Model | Acute i.p. injection of this compound (1, 3, 10 mg/kg) | Dose-dependently reduced the number of spontaneously active dopamine (B1211576) neurons in the ventral tegmental area (VTA).[3][5] | [3][5][6] |

| Chronic i.p. injection of this compound (3 mg/kg/day for 14 days) | Sustained reduction in the number of spontaneously active VTA dopamine neurons.[3][5] | [3][5][6] | |

| Peripubertal i.p. injection of this compound (3 mg/kg/day from PD 31-40) | Normalized VTA dopamine neuron population activity and ventral hippocampal pyramidal neuron activity in late adolescence and adulthood.[7] | [7] | |

| Amphetamine-induced hyperlocomotion (Rat/Mouse) | Pomaglumetad (active metabolite) | Effective in inhibiting hyperlocomotion.[8] | [8] |

| PCP-induced psychosis model (Rat/Mouse) | Pomaglumetad (active metabolite) | Demonstrated efficacy similar to clozapine.[8] | [8] |

| Conditioned Avoidance Responding (Rat/Mouse) | Pomaglumetad (active metabolite) | Inhibited conditioned avoidance responding.[8] | [8] |

| Pharmacokinetics (Rat) | Oral administration of Pomaglumetad | AUC0-24: 7.2 µgh/mL; Cmax: 4.0 µg/mL; Oral bioavailability: 63%.[8] | [8] |

| Intravenous administration of Pomaglumetad | AUC0-24: 2.9 µgh/mL; Cmax: 7.5 µg/mL.[8] | [8] |

Experimental Protocols

-

Animal Model: Timed-pregnant Sprague-Dawley rats receive a single intraperitoneal (i.p.) injection of MAM (22 mg/kg) on gestational day 17. Control dams receive a saline injection. Offspring are weaned at postnatal day 21 and housed in groups.

-

Drug Administration: this compound is dissolved in saline and administered via i.p. injection at doses ranging from 1 to 10 mg/kg.[3][5]

-

Outcome Measures: The primary outcome is typically the assessment of dopamine neuron activity in the VTA using in vivo electrophysiology.[3][5][6]

-

Procedure: Rats are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane) and placed in a stereotaxic frame. A burr hole is drilled over the VTA. A recording microelectrode is lowered into the VTA.

-

Data Acquisition: Single-unit extracellular recordings are used to identify and characterize spontaneously active dopamine neurons based on their known electrophysiological properties (e.g., firing rate, waveform).[9][10][11]

-

Analysis: The number of spontaneously active dopamine neurons per electrode track, their mean firing rate, and the percentage of spikes fired in bursts are quantified and compared between treatment groups.[3][5][6]

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.

-

Procedure: A conditioned stimulus (CS), such as a tone or light, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), through the grid floor. The animal can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

-

Drug Testing: Animals are pre-treated with this compound or vehicle before the test session. The number of successful avoidance responses is recorded.[8]

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical study investigating the antipsychotic-like effects of this compound.

Preclinical Studies in Animal Models of Anxiety

The anxiolytic potential of mGluR2/3 agonists, including pomaglumetad, has been suggested in several preclinical studies.[8][12]

Quantitative Data Summary

No specific quantitative data for this compound in dedicated anxiety models were identified in the reviewed literature. The following table summarizes findings for the active metabolite, pomaglumetad, and other mGluR2/3 agonists.

| Behavioral Test | Animal Model | Treatment and Dosing | Key Findings | Reference(s) |

| Fear-Potentiated Startle | Rodent | Pomaglumetad (active metabolite) | Attenuated fear-potentiated startle.[8] | [8] |

| Marble Burying | Rodent | Pomaglumetad (active metabolite) | Reduced marble burying behavior.[8] | [8] |

| Elevated Plus Maze | Rodent | Other mGluR2/3 agonists | Anxiolytic-like effects (increased time in open arms) have been reported for other mGluR2/3 agonists.[12] | [12] |

| Stress-Induced Hyperthermia | Mouse | Other mGluR2/3 agonists | Anxiolytic-like effects (reduction of stress-induced temperature increase) have been reported for other mGluR2/3 agonists.[13] | [13] |

Experimental Protocols

-

Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., light or tone), and a footshock.

-

Procedure:

-

Conditioning: Animals are placed in the chamber and presented with pairings of the CS and a mild footshock US.

-

Testing: After a delay, animals are placed back in the chamber and presented with the acoustic startle stimulus alone or preceded by the CS.

-

-

Measurement: The amplitude of the startle response is measured. Fear-potentiated startle is the increase in startle amplitude in the presence of the CS compared to the startle-alone trials.[14][15][16]

-

Apparatus: A standard rodent cage filled with bedding material, with a number of marbles (e.g., 20-25) evenly spaced on the surface.

-

Procedure: A single mouse is placed in the cage and allowed to explore freely for a set period (e.g., 30 minutes).

-

Measurement: The number of marbles buried (typically defined as at least two-thirds covered by bedding) is counted at the end of the session.[17][18][19]

Preclinical Studies in Animal Models of Parkinson's Disease

The potential of mGluR2/3 agonists in Parkinson's disease is an emerging area of research, though direct preclinical data for this compound is limited.

Quantitative Data Summary

| Animal Model | Treatment and Dosing | Key Quantitative Findings | Reference(s) |

| MPTP-lesioned marmoset | Pomaglumetad (LY-404039, active metabolite) 10 mg/kg, in combination with L-DOPA | Reduced global dyskinesia by 55% and psychosis-like behaviors by 50%. Reduced global parkinsonism by 47%. | [20] |

| 6-OHDA Rat Model | Other mGluR2/3 agonists | Studies with other mGluR2/3 agonists have shown mixed results on motor symptoms. | [21] |

Experimental Protocols

-

Procedure: The neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum of rats, leading to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[12][21]

-

Behavioral Assessment: Motor deficits are assessed using tests such as apomorphine- or amphetamine-induced rotations, cylinder test for forelimb asymmetry, and tests of skilled motor function.

-

Procedure: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically to mice or non-human primates, causing selective destruction of dopaminergic neurons in the substantia nigra.[22][23][24]

-

Behavioral Assessment: Parkinsonian symptoms are evaluated through motor activity monitoring, rotarod performance, and assessment of bradykinesia and rigidity.

Therapeutic Rationale Across Disorders

The preclinical findings suggest that this compound's ability to modulate glutamate release provides a therapeutic rationale for its investigation in multiple CNS disorders characterized by glutamatergic dysregulation.

Conclusion and Translational Outlook

Preclinical studies in animal models, particularly the MAM model of schizophrenia, provide a solid rationale for the antipsychotic potential of this compound. The compound has demonstrated the ability to normalize aberrant dopamine neuron activity, a key pathophysiological feature of schizophrenia. While clinical trials in broad schizophrenia populations have yielded mixed results,[16][20][25][26] exploratory analyses suggest potential efficacy in specific patient subgroups, such as those early in the course of the illness.[20]

The preclinical evidence for anxiolytic effects, although less direct for this compound itself, is supported by findings with its active metabolite and other mGluR2/3 agonists. Further dedicated studies are warranted to fully characterize its anxiolytic profile. In Parkinson's disease, the promising results with the active metabolite in a primate model suggest that mGluR2/3 agonism could be a valuable therapeutic strategy, particularly for managing L-DOPA-induced complications.

Future research should focus on elucidating the precise role of mGluR2 versus mGluR3 in the observed effects and identifying biomarkers that could predict treatment response in clinical populations. The development of more selective agonists may also help to optimize the therapeutic benefits while minimizing potential side effects. Overall, this compound remains a valuable pharmacological tool for investigating the role of glutamatergic modulation in CNS disorders and holds therapeutic promise, particularly in targeted patient populations.

References

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. S23. This compound NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 9. In vivo Electrophysiology Protocol [protocols.io]

- 10. Methodological standards and functional correlates of depth in vivo electrophysiological recordings in control rodents. A TASK1-WG3 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developing a preclinical model of Parkinson's disease: a study of behaviour in rats with graded 6-OHDA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurological Disorders: Stress-Induced Hyperthermia | Taconic Biosciences [taconic.com]

- 14. Fear-potentiated startle reveals diminished threat extinction in pathological anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological analysis of fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Automated Approach for Improving Standardization of the Marble Burying Test Enables Quantification of Burying Bouts and Activity Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Marble-burying behavior test as a murine model of compulsive-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist this compound in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. The PPARgamma agonist pioglitazone is effective in the MPTP mouse model of Parkinson's disease through inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. This compound: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomaglumetad Methionil: A Deep Dive into its Modulation of Glutamate Dysregulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pomaglumetad methionil (LY2140023), a prodrug of the active compound pomaglumetad (LY404039), is a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). This technical guide explores the core mechanism of this compound in modulating glutamate dysregulation, a key pathophysiological feature implicated in several neuropsychiatric disorders, including schizophrenia. By acting on presynaptic mGluR2/3, pomaglumetad reduces excessive glutamate release, thereby restoring synaptic homeostasis. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. While clinical trials have yielded mixed results, preclinical evidence strongly supports the potential of this compound in normalizing aberrant neuronal activity, particularly in a hyperglutamatergic state.

Mechanism of Action

Pomaglumetad is a potent and selective agonist at mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) primarily located on presynaptic terminals of glutamatergic neurons.[1] Activation of these receptors by pomaglumetad initiates a signaling cascade that ultimately leads to a reduction in the release of glutamate into the synaptic cleft.[1] This mechanism is particularly relevant in conditions characterized by excessive glutamatergic neurotransmission.

The primary signaling pathway involves the activation of the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), which is known to be involved in the phosphorylation of proteins that facilitate neurotransmitter release.[3] Beyond the canonical cAMP pathway, mGluR2/3 activation has also been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity of pomaglumetad and its effects on neuronal activity.

Table 1: Receptor Binding Affinity of Pomaglumetad (LY404039)

| Receptor | Binding Affinity (Ki) in nM | Species | Reference |

| mGluR2 | 149 ± 11 | Human | [1] |

| mGluR3 | 92 ± 14 | Human | [1] |

Table 2: Preclinical Efficacy of this compound in a Rat Model of Schizophrenia (MAM Model)

| Treatment Group | Number of Spontaneously Active Dopamine (B1211576) Neurons in VTA (Mean ± SEM) | % Change from Vehicle | Reference |

| Saline + Vehicle | ~12 | - | [4] |

| MAM + Vehicle | ~20 | +67% | [4] |

| MAM + Pomaglumetad (1 mg/kg) | ~15 | -25% | [4] |

| MAM + Pomaglumetad (3 mg/kg) | ~13 | -35% | [4] |

| MAM + Pomaglumetad (10 mg/kg) | ~10 | -50% | [4] |

Note: Data are estimated from graphical representations in the cited literature and represent the dose-dependent reduction in the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) of methylazoxymethanol (B1197960) acetate (B1210297) (MAM) treated rats, an animal model of schizophrenia.

Experimental Protocols

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol is designed to measure the effect of this compound on extracellular glutamate levels in the striatum or prefrontal cortex of awake, freely moving rats.

1. Materials:

-

Microdialysis probes (e.g., CMA 12)

-

A stereotaxic frame

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4.[5]

-

This compound dissolved in a suitable vehicle.

-

High-performance liquid chromatography (HPLC) system with fluorescence detection.

-

O-phthaldialdehyde (OPA) reagent for derivatization.

2. Procedure:

-

Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or prefrontal cortex) using stereotaxic coordinates. Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[5]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 2-3 hours to establish a stable baseline of extracellular glutamate.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired doses.

-

Post-treatment Collection: Continue to collect dialysate samples at the same intervals for several hours post-administration.

-

Sample Analysis: Derivatize the glutamate in the dialysate samples with OPA reagent. Analyze the samples using HPLC with fluorescence detection to quantify glutamate concentrations.[6]

-

Data Analysis: Express the glutamate concentrations as a percentage of the mean baseline values for each animal.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol allows for the investigation of this compound's effect on synaptic transmission and glutamate-mediated currents in individual neurons.

1. Materials:

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording (composition as above, continuously bubbled with 95% O2 / 5% CO2).

-

Intracellular solution for the patch pipette containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators.

-

Borosilicate glass capillaries for pulling patch pipettes.

2. Procedure:

-

Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold aCSF.

-

Incubation: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

-

Recording: Place a slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Patching: Under visual guidance (e.g., DIC microscopy), approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (GΩ seal) with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Data Acquisition: Record synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) or membrane currents in voltage-clamp or current-clamp mode.

-

Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at various concentrations.

-

Data Analysis: Analyze the changes in the amplitude, frequency, and kinetics of synaptic currents or changes in membrane potential in response to the drug.

Forskolin-Stimulated cAMP Accumulation Assay

This in vitro assay is used to confirm the functional activity of this compound at mGluR2/3 by measuring its ability to inhibit adenylyl cyclase.

1. Materials:

-

Cell line expressing recombinant human mGluR2 or mGluR3 (e.g., CHO or HEK293 cells).

-

Cell culture medium and reagents.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Procedure:

-

Cell Culture: Culture the mGluR2/3-expressing cells to the desired confluency in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Drug Treatment: Add this compound at various concentrations to the cells and incubate for a defined period.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Caption: mGluR2/3 signaling cascade initiated by pomaglumetad.

Caption: Workflow for in vivo microdialysis experiment.

Caption: Workflow for forskolin-stimulated cAMP assay.

Conclusion

This compound represents a targeted therapeutic approach for conditions associated with glutamate dysregulation. Its selective agonism at presynaptic mGluR2/3 provides a clear mechanism for reducing excessive glutamatergic neurotransmission. While the translation of preclinical findings to clinical efficacy in broad patient populations has been challenging, the data presented in this guide underscore the compound's potential to restore synaptic balance. Further research, potentially focusing on patient stratification and biomarkers of glutamate hyperactivity, may yet unlock the full therapeutic value of this compound. The detailed protocols and visualizations provided herein are intended to facilitate such future investigations by the scientific community.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 6. Glutamate modulates dopamine release in the striatum as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trajectory of a Novel Antipsychotic: A Technical History of LY2140023 (Pomaglumetad Methionil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2140023, also known as pomaglumetad methionil, represents a significant exploration into non-dopaminergic pathways for the treatment of schizophrenia. This technical guide provides an in-depth overview of its discovery, mechanism of action, and clinical development trajectory. The compound, a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist LY404039, was developed by Eli Lilly and Company with the aim of modulating the dysregulated glutamatergic neurotransmission implicated in the pathophysiology of schizophrenia.[1][2][3] Despite initial promise, the development of LY2140023 for schizophrenia was halted by Eli Lilly after facing challenges in late-stage clinical trials.[3] The rights to the compound were later licensed to Denovo Biopharma, which is exploring a biomarker-guided approach for its further development.[1]

Discovery and Preclinical Development

The journey of LY2140023 began with the identification of its active moiety, LY404039. Research into the role of glutamate in schizophrenia led to the investigation of mGluR2/3 as potential therapeutic targets.[4] These receptors are predominantly presynaptic and act as autoreceptors to inhibit glutamate release, offering a mechanism to dampen excessive glutamatergic activity.[5][6]

LY404039 emerged as a potent and selective agonist for mGluR2 and mGluR3.[7][8] However, it exhibited poor oral bioavailability.[2] To overcome this limitation, LY2140023, a methionine prodrug, was synthesized.[9] This modification significantly improved its absorption and bioavailability, allowing for oral administration.[10]

Preclinical Pharmacology

Preclinical studies demonstrated the antipsychotic-like potential of LY404039 in various animal models of psychosis, such as those induced by phencyclidine (PCP) and amphetamine.[11][12] These models are designed to mimic certain aspects of schizophrenia, including hyperlocomotion.[9][12] The effects of LY404039 in these models were shown to be mediated through the activation of mGluR2.[12]

Table 1: Preclinical Data for LY404039 (Active Moiety of LY2140023)

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| mGluR2 (human, recombinant) | 149 nM | CHO cells | [7][8] |

| mGluR3 (human, recombinant) | 92 nM | CHO cells | [7][8] |

| Functional Activity (EC50) | |||

| mGluR2 (human, recombinant) | 23 nM | Forskolin-stimulated cAMP formation | [7] |

| mGluR3 (human, recombinant) | 48 nM | Forskolin-stimulated cAMP formation | [7] |

| Pharmacokinetics (LY404039) | |||

| Oral Bioavailability | 3% | Humans | [2] |

| Pharmacokinetics (LY2140023) | |||

| Oral Bioavailability (as LY404039) | ~49% | Humans | [10] |

Mechanism of Action and Signaling Pathway

LY2140023 is devoid of intrinsic biological activity and is rapidly hydrolyzed in the body to its active form, LY404039.[2][13] LY404039 acts as an agonist at mGluR2 and mGluR3, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway.[7][14]

Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][14] This signaling cascade ultimately modulates downstream effectors, including the inhibition of voltage-sensitive calcium channels and activation of potassium channels.[7][14] The primary therapeutic effect is believed to stem from the reduction of presynaptic glutamate release in key brain regions.[4][13] Additionally, evidence suggests that mGluR2/3 activation can influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][14]

Caption: mGluR2/3 signaling pathway activated by LY404039.

Clinical Development

The clinical development of LY2140023 for schizophrenia involved several Phase 2 and Phase 3 trials.

Phase 2 Studies

An initial proof-of-concept Phase 2 study (HBBD) suggested that LY2140023 was effective in improving both positive and negative symptoms of schizophrenia compared to placebo.[14][15] However, a subsequent larger Phase 2 dose-ranging study (HBBI) yielded inconclusive results, with a high placebo response rate.[14][16] A long-term, open-label Phase 2 safety study (HBBR; NCT00845026) was also conducted.[15][17]

Table 2: Overview of Key Phase 2 Clinical Trials of LY2140023 in Schizophrenia

| Study ID (NCT) | Phase | Design | N | Treatment Arms | Primary Outcome | Key Findings | Reference |

| HBBD | 2 | Randomized, double-blind, placebo- and active-controlled | 196 | LY2140023 (40 mg BID), Olanzapine (15 mg QD), Placebo | Change in PANSS Total Score | Statistically significant improvement with LY2140023 vs. placebo. | [4][14] |

| HBBI | 2 | Randomized, double-blind, placebo- and active-controlled, dose-ranging | 669 | LY2140023 (5, 20, 40, 80 mg BID), Olanzapine (15 mg QD), Placebo | Change in PANSS Total Score | Inconclusive; no separation from placebo for LY2140023 or olanzapine. | [14][16] |

| HBBR (NCT00845026) | 2 | Randomized, open-label, comparative safety | 261 | LY2140023 (40 mg BID) vs. Standard of Care (SOC) | Time to discontinuation due to lack of tolerability | No significant difference in time to discontinuation for tolerability vs. SOC. | [15][17] |

Phase 3 Program and Discontinuation

The Phase 3 program for LY2140023 included pivotal trials such as HBBN and an adjunctive treatment study (HBCO).[3][18] A futility analysis of the HBBN study indicated that it was unlikely to meet its primary efficacy endpoint, leading Eli Lilly to discontinue the development of this compound for schizophrenia in 2012.[3][18] The decision was not based on safety concerns.[3][18] Another Phase 3 study (NCT01328093) comparing LY2140023 to aripiprazole (B633) was also stopped early.[1][19]

Table 3: Overview of Key Phase 3 Clinical Trials of LY2140023 in Schizophrenia

| Study ID (NCT) | Phase | Design | N | Treatment Arms | Primary Outcome | Key Findings | Reference |

| HBBN | 3 | Pivotal efficacy and safety study | - | LY2140023 vs. Placebo | - | Terminated due to futility analysis. | [3][18] |

| HBCO | 2 | Adjunctive treatment with atypical antipsychotics | - | LY2140023 vs. Placebo | - | Did not meet its primary endpoint. | [3][18] |

| NCT01328093 | 3 | Multicenter, randomized, double-blind comparison | 678 | This compound vs. Aripiprazole | Change in weight | Stopped early due to program discontinuation. | [1][19] |

| H8Y-MC-HBBM (NCT01086748) | 2 | Multicenter, double-blind, placebo-controlled comparator | 1013 | LY2140023 (40mg BID, 80mg BID), Risperidone (2mg BID), Placebo | Change in PANSS Total Score | Did not demonstrate efficacy. (p=0.154 for 40mg, p=0.698 for 80mg vs. placebo) | [15][20] |

Experimental Protocols

Preclinical: Phencyclidine (PCP)-Induced Hyperlocomotion Model

This widely used animal model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the increase in locomotor activity induced by the NMDA receptor antagonist PCP.[9][21]

Protocol Outline:

-

Animal Acclimation: Male rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., open-field arenas equipped with infrared beams to detect movement) for a specified period (e.g., 30-60 minutes).[13][22]

-

Compound Administration: The test compound (e.g., LY404039) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

PCP Administration: After a predetermined pretreatment time, animals are administered PCP (e.g., 2.5-5 mg/kg, i.p.) to induce hyperlocomotion.[23]

-

Locomotor Activity Recording: Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) immediately following PCP administration.[13][23]

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups to assess the inhibitory effect of the test compound on PCP-induced hyperactivity.

Caption: Workflow for PCP-induced hyperlocomotion model.

Clinical: Randomized Controlled Trial (NCT01086748)

This Phase 2 study evaluated the efficacy and safety of two doses of LY2140023 compared to placebo in patients with an acute exacerbation of schizophrenia.[15][20]

Protocol Outline:

-

Patient Screening and Enrollment: Adult patients (ages 18-65) with a DSM-IV-TR diagnosis of schizophrenia experiencing an acute exacerbation of symptoms are screened for eligibility based on inclusion and exclusion criteria.[2][20]

-

Placebo Lead-in: Enrolled patients undergo a one-week single-blind placebo lead-in period.[20]

-

Randomization: Patients are randomized in a 2:2:2:1 ratio to receive one of the following treatments for 6 weeks:

-

LY2140023 40 mg twice daily (BID)

-

LY2140023 80 mg BID

-

Risperidone 2 mg BID (as an active comparator)

-

Placebo[20]

-

-

Efficacy and Safety Assessments: The primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[20] Safety and tolerability are assessed through monitoring of adverse events, vital signs, and laboratory tests.

-

Statistical Analysis: A mixed model repeated measures (MMRM) analysis is used to compare the change in PANSS total scores between the LY2140023 groups and the placebo group.[15]

Caption: Workflow for a randomized controlled clinical trial.

Future Directions: A Biomarker-Driven Approach

Following the discontinuation of development by Eli Lilly, Denovo Biopharma acquired the rights to LY2140023 (now referred to as DB103).[24] Denovo's strategy focuses on a precision medicine approach, utilizing their proprietary platform to identify genetic biomarkers that can predict patient response to treatment.[25][26] This approach has been successfully applied to other compounds in their pipeline, such as DB104 (liafensine) for treatment-resistant depression with the ANK3 biomarker.[16][26] For DB103, Denovo is currently engaged in biomarker discovery to identify a subpopulation of schizophrenia patients who may benefit from this novel glutamatergic modulator.[24] The identification of a predictive biomarker could potentially revive the clinical development of this compound and offer a new therapeutic option for a targeted patient group.

Conclusion

The development of LY2140023 represents a pioneering effort to target the glutamatergic system for the treatment of schizophrenia. While it did not achieve its primary endpoints in pivotal trials, leading to its discontinuation by Eli Lilly, the story of LY2140023 is not necessarily over. The ongoing work by Denovo Biopharma to identify a predictive biomarker highlights a modern approach to drug development, where understanding the genetic basis of treatment response can potentially unlock the therapeutic value of compounds that were unsuccessful in broader patient populations. The journey of LY2140023 underscores both the challenges and the evolving strategies in the quest for novel and more effective treatments for schizophrenia.

References

- 1. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 5. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. imrpress.com [imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Phencyclidine Disrupts Neural Coordination and Cognitive Control by Dysregulating Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One moment, please... [b-neuro.com]

- 14. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A double-blind, placebo-controlled comparator study of LY2140023 monohydrate in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Denovo Biopharma [denovobiopharma.com]

- 17. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LY2140023 – Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]

- 20. A Double-Blind, Placebo-Controlled Comparator Study of LY2140023 monohydrate in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Increased phencyclidine-induced hyperactivity following cortical cholinergic denervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Denovo Biopharma [denovobiopharma.com]

- 25. Denovo Biopharma Homepage [denovobiopharma.com]

- 26. Denovo Biopharma Announces Formation of Neuroscience [globenewswire.com]

A Deep Dive into the Pharmacology of Pomaglumetad Methionil and its Active Moiety, LY404039

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pomaglumetad methionil (formerly LY2140023) is a prodrug of LY404039, a potent and selective agonist of the group II metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). Developed to overcome the poor oral bioavailability of LY404039, this compound was investigated as a novel, non-dopaminergic therapeutic for schizophrenia. While showing promise in early clinical trials, it ultimately failed to demonstrate sufficient efficacy in Phase III studies. This guide provides a comprehensive technical overview of the pharmacology of both this compound and LY404039, detailing their mechanism of action, key in vitro and in vivo data, and the experimental methodologies used for their characterization.

Introduction: The Rationale for Targeting mGluR2/3

The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission contributes to the pathophysiology of the disorder. Group II metabotropic glutamate receptors, mGluR2 and mGluR3, are predominantly located presynaptically, where their activation leads to an inhibition of glutamate release.[1] By acting as an agonist at these receptors, LY404039 was hypothesized to normalize excessive glutamatergic activity, thereby offering a novel therapeutic approach for schizophrenia that is distinct from the dopamine (B1211576) D2 receptor antagonism of traditional antipsychotics.[1][2] LY404039 is a selective agonist for mGluR2/3 receptors and has demonstrated antipsychotic potential in animal studies.[3] To address the low oral bioavailability of LY404039 in humans, the methionine prodrug, this compound, was developed.[1]

This compound: The Prodrug Approach

This compound is an oral prodrug that is readily absorbed and subsequently hydrolyzed to release the active compound, LY404039.[2] This strategy significantly enhances the systemic exposure to LY404039 following oral administration.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of both the prodrug and the active moiety have been characterized in preclinical and clinical settings.

| Parameter | This compound (LY2140023) | LY404039 (Pomaglumetad) | Species | Reference |

| Oral Bioavailability | Not directly applicable (prodrug) | ~3% | Human | [1] |

| Systemic Exposure (following oral this compound) | - | Significantly increased compared to oral LY404039 | Human | [1] |

| Elimination Half-life | 1.5 - 2.4 hours | 2.0 - 6.2 hours | Human | [5] |

LY404039: The Active Pharmacological Agent

LY404039 is a potent and selective agonist at mGluR2 and mGluR3. Its pharmacological activity has been extensively characterized through a variety of in vitro and in vivo assays.

In Vitro Pharmacology

The binding affinity and functional potency of LY404039 at human mGluR2 and mGluR3 have been determined using radioligand binding and functional assays.

| Assay | Receptor | Value | Units | Reference |

| Radioligand Binding (Ki) | hmGluR2 | 149 | nM | [4] |

| hmGluR3 | 92 | nM | [4] | |

| cAMP Formation (EC50) | hmGluR2 | 23 | nM | [4] |

| hmGluR3 | 48 | nM | [4] |

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the antipsychotic-like and anxiolytic-like effects of LY404039.

| Animal Model | Effect of LY404039 | Dose Range | Species | Reference |

| Phencyclidine (PCP)-Induced Hyperlocomotion | Attenuation of hyperlocomotion | 10 mg/kg | Rat | [6] |

| Amphetamine-Induced Hyperlocomotion | Attenuation of hyperlocomotion | 3-30 mg/kg | Rat | [6] |

| Conditioned Avoidance Responding | Inhibition of responding | 3-10 mg/kg | Rat | [6] |

| Fear-Potentiated Startle | Reduction in startle response | 3-30 µg/kg | Rat | [6] |

| Marble Burying | Reduction in burying behavior | 3-10 mg/kg | Mouse | [6] |

Furthermore, in vivo microdialysis studies have shown that LY404039 can modulate neurotransmitter systems implicated in schizophrenia.

| Brain Region | Neurotransmitter/Metabolite | Effect of LY404039 (10 mg/kg) | Species | Reference |

| Prefrontal Cortex | Dopamine | Increased release/turnover | Rat | [6] |

| Serotonin | Increased release/turnover | Rat | [6] |

Signaling Pathways and Mechanism of Action

Activation of presynaptic mGluR2/3 by LY404039 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately leads to a decrease in glutamate release from the presynaptic terminal.

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Pomaglumetad to Metabotropic Glutamate Receptors (mGluRs): A Technical Guide

Introduction

Pomaglumetad Methionil (also known as LY2140023) is an orally administered prodrug that, upon absorption, is hydrolyzed to its active metabolite, Pomaglumetad (LY404039)[1][2]. Pomaglumetad is an amino acid analog that functions as a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors, specifically mGluR2 and mGluR3[3][4]. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. By activating presynaptic mGluR2/3, Pomaglumetad reduces the release of glutamate in key brain regions, a mechanism of action investigated for the treatment of schizophrenia and other neuropsychiatric disorders[1][5]. This technical guide provides an in-depth overview of the in vitro binding affinity of Pomaglumetad for mGluRs, details the associated signaling pathways, and outlines the experimental protocols used for these determinations.

Binding Affinity Profile of Pomaglumetad (LY404039)

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between them. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The specific binding affinity of Pomaglumetad (LY404039) has been determined for human cloned mGlu receptors. The data reveals a high selectivity for mGluR2 and mGluR3, with no significant affinity for other mGluR subtypes or various other neurotransmitter receptors[4].

Table 1: In Vitro Binding Affinity of Pomaglumetad (LY404039) at Human mGluRs

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| mGluR2 | 149 ± 11 |

| mGluR3 | 92 ± 14 |

Data sourced from research on human cloned mGlu receptors[4].

Prodrug to Active Compound Conversion

This compound was developed as a prodrug to overcome the low oral bioavailability of the active compound, Pomaglumetad[4]. Once administered orally, it is efficiently absorbed and rapidly hydrolyzed, releasing Pomaglumetad into circulation.

Caption: Logical workflow of this compound conversion.

mGluR2/3 Signaling Pathways

As Group II mGluRs, mGluR2 and mGluR3 are coupled to the inhibitory G-protein, Gαi/o[6]. The activation of these receptors by an agonist like Pomaglumetad initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.

The canonical pathway involves the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA)[7][8]. Additionally, the Gβγ subunits released upon G-protein activation can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (Ca²⁺) and the activation of potassium channels (K⁺)[7][9]. This combined action decreases neurotransmitter release and hyperpolarizes the neuron.

Caption: Signaling pathway of mGluR2/3 activation by Pomaglumetad.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., Pomaglumetad) to displace a radiolabeled ligand from the target receptor.

Objective: To determine the affinity (Ki) of Pomaglumetad for mGluR2 and mGluR3.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing human mGluR2 or mGluR3.

-

Radioligand: A high-affinity mGluR2/3 antagonist radioligand, such as [³H]-LY341495.

-

Competitor: Pomaglumetad (LY404039) at a range of concentrations.

-

Assay Buffer: Tris-HCl buffer containing divalent cations (e.g., Ca²⁺ and Mg²⁺), which can be essential for agonist binding[10].

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To measure radioactivity.

Generalized Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the assay components in the following order:

-

Assay buffer.

-

A range of concentrations of unlabeled Pomaglumetad.

-

A fixed, low concentration of the radioligand ([³H]-LY341495), typically near its dissociation constant (Kd).

-

The cell membrane preparation.

-

-

Control Wells:

-

Total Binding: Contains membranes, radioligand, and buffer (no competitor).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, potent, unlabeled mGluR2/3 ligand to block all specific binding.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium (e.g., 60 minutes)[11].

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by filtering the contents of each well through the glass fiber filters using a cell harvester. The receptors and bound radioligand are retained on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the Pomaglumetad concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Pomaglumetad that displaces 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 5. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 8. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]

- 10. Distribution and abundance of metabotropic glutamate receptor subtype 2 in rat brain revealed by [3H]LY354740 binding in vitro and quantitative radioautography: correlation with the sites of synthesis, expression, and agonist stimulation of [35S]GTPgammas binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of mGluR2/3 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3) agonists. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, experimental validation, and therapeutic potential of these compounds.

Executive Summary